5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a bromine atom at the 5th position and a 2-methylpropyl group at the 2nd position of the dihydropyrimidin-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 2-methylpropylamine with a brominated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, amination, and cyclization steps, each optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted pyrimidin-4-one derivatives.
Scientific Research Applications
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and the dihydropyrimidin-4-one ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar structure but lacks the 2-methylpropyl group.
5-Bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane: Contains a nitro group and a different ring structure.
Uniqueness
5-Bromo-2-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)3-7-10-4-6(9)8(12)11-7/h4-5H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
FHKVJFFGCCYLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
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